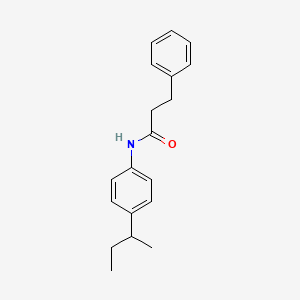
2-(benzylthio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-(benzylthio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to protect neurons against oxidative stress and prevent neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(benzylthio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. This compound is also relatively stable and can be synthesized using various methods. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
Direcciones Futuras
There are many potential future directions for the study of 2-(benzylthio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of interest is the development of more potent and selective analogs of this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways in cells.
Métodos De Síntesis
There are various methods for synthesizing 2-(benzylthio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide. One of the most common methods involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form 2,3-dihydro-1H-indene-5-carbonyl chloride. This intermediate is then reacted with benzyl mercaptan to form the desired product. Other methods involve the use of different reagents and reaction conditions.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anticancer, anti-inflammatory, and neuroprotective effects. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(13-21-12-14-5-2-1-3-6-14)19-17-10-9-15-7-4-8-16(15)11-17/h1-3,5-6,9-11H,4,7-8,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXNMBXBARQABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)
![3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5036994.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5036998.png)

![3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5037015.png)
![2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5037021.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037041.png)
![N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037049.png)
![1,5-dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5037055.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5037065.png)
![2-methoxy-N-(1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5037074.png)
![N-(3-chlorophenyl)-2-[3-oxo-1-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide](/img/structure/B5037081.png)